

Spectroscopic Data of 4-(Benzylxy)-2-nitroaniline: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(Benzylxy)-2-nitroaniline**

Cat. No.: **B018279**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Benzylxy)-2-nitroaniline** (CAS No: 26697-35-8), a nitroaromatic compound utilized as an intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Compound Overview

4-(Benzylxy)-2-nitroaniline is an organic compound with the molecular formula $C_{13}H_{12}N_2O_3$ and a molecular weight of 244.25 g/mol. Its structure features a benzylxy group at the para position and a nitro group at the ortho position relative to the aniline amine group. These functional groups make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **4-(Benzylxy)-2-nitroaniline**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Although a complete, experimentally verified dataset for **4-(Benzylxy)-2-nitroaniline** is not readily available in the public domain, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift theory and data from analogous structures, such as substituted anilines and benzyl ethers.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aromatic H (phenyl ring)	7.30 - 7.50	Multiplet
Aromatic H (aniline ring)	6.80 - 7.60	Multiplet
-CH ₂ - (benzylic)	~5.10	Singlet
-NH ₂ (amine)	4.50 - 5.50 (broad)	Singlet

Note: The chemical shifts of aromatic protons are influenced by the electron-donating and electron-withdrawing effects of the substituents. The amine protons often appear as a broad singlet and their chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-NH ₂	145 - 150
C-NO ₂	135 - 140
C-O	150 - 155
Aromatic C-H (aniline ring)	105 - 125
Aromatic C-H (phenyl ring)	127 - 129
Quaternary C (phenyl ring)	136 - 138
-CH ₂ - (benzylic)	~70

Note: The chemical shifts are estimated based on the effects of the amine, nitro, and benzyloxy substituents on the aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **4-(BenzylOxy)-2-nitroaniline** are summarized below.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3480 - 3300	-NH ₂ (Amine)	N-H Asymmetric & Symmetric Stretching
3100 - 3000	Aromatic C-H	C-H Stretching
2950 - 2850	-CH ₂ - (Benzylic)	C-H Stretching
~1620	-NH ₂ (Amine)	N-H Bending (Scissoring)
1600 - 1450	Aromatic Ring	C=C Stretching
1570 - 1490	-NO ₂ (Nitro)	N=O Asymmetric Stretching
1370 - 1280	-NO ₂ (Nitro)	N=O Symmetric Stretching
1250 - 1200	Aryl-O-CH ₂	C-O Asymmetric Stretching
1050 - 1000	Aryl-O-CH ₂	C-O Symmetric Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

m/z	Interpretation
244	$[M]^+$ (Molecular Ion)
153	$[M - C_7H_7]^+$ (Loss of benzyl group)
138	$[M - C_7H_6O]^+$ (Loss of benzyloxy radical)
91	$[C_7H_7]^+$ (Benzyl cation)

Note: The fragmentation pattern is predicted based on the structure of the molecule. The base peak is likely to be the benzyl cation at m/z 91 due to its stability.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-20 mg of the **4-(Benzyl)-2-nitroaniline** sample for 1H NMR (20-50 mg for ^{13}C NMR).[\[1\]](#)
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, $CDCl_3$, or Dimethyl sulfoxide-d₆, $DMSO-d_6$) in a clean vial.[\[1\]](#)
- Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[\[1\]](#)
- Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[\[1\]](#)
- Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[\[1\]](#)

Data Acquisition:

- Instrument: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 300 MHz or higher for ^1H and 75 MHz or higher for ^{13}C is typically used.[2]
- ^1H NMR: Spectra are generally recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]
- ^{13}C NMR: Spectra are recorded with proton decoupling. Chemical shifts are reported in ppm relative to the solvent signal, which is calibrated to TMS.[2]

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

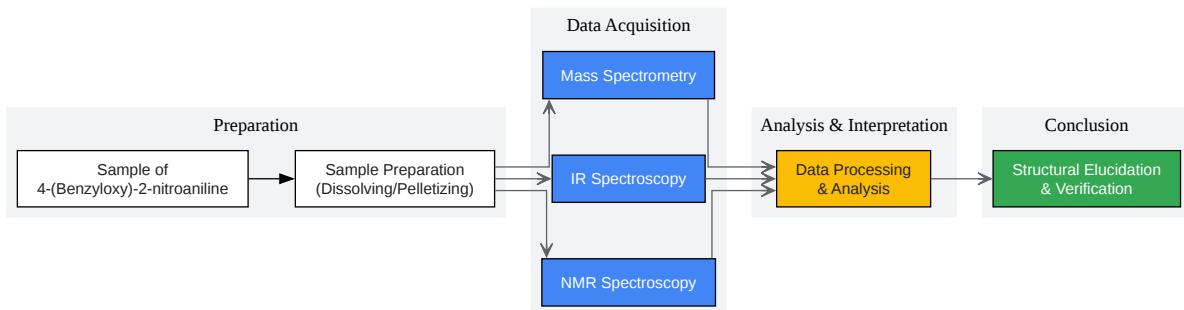
- Grind 1-2 mg of the solid **4-(BenzylOxy)-2-nitroaniline** sample in an agate mortar.[4]
- Add 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[4] The sample concentration in KBr should be between 0.2% and 1%. [5][6]
- Quickly triturate the mixture to ensure a homogenous powder and to minimize moisture absorption.[4]
- Transfer the powder to a pellet-forming die.
- Apply pressure (approximately 8 tons) using a hydraulic press to form a transparent or translucent pellet.[6]

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a Nexus 670, is used.
- Procedure: A background spectrum of a pure KBr pellet is recorded first. Then, the sample pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (GC-MS)

Sample Preparation:


- Prepare a dilute solution of **4-(BenzylOxy)-2-nitroaniline** in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), such as an Agilent 6890 GC with a 5973 Mass Selective Detector.[2]
- Gas Chromatography (GC) Conditions:
 - Column: A 30 m capillary column with a 0.25 mm internal diameter and 0.25 μ m film thickness is commonly used.[2]
 - Injector Temperature: 250 °C.[2]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[2]
 - Oven Temperature Program: An initial temperature of 70 °C held for 2 minutes, followed by a ramp up to 300 °C at a rate of 5 °C/min.[2]
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Detector Temperature: 280 °C.[2]
 - Mass Range: Scan from m/z 40 to 500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. shimadzu.com [shimadzu.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- To cite this document: BenchChem. [Spectroscopic Data of 4-(Benzylxy)-2-nitroaniline: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b018279#4-benzylxy-2-nitroaniline-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com